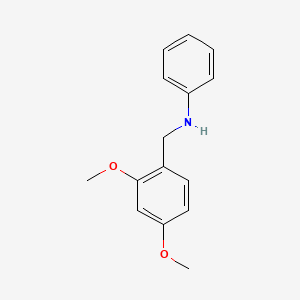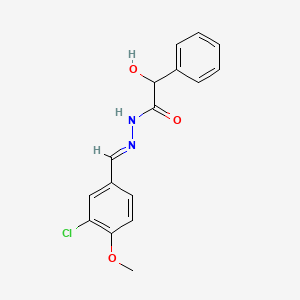
N-(3,4-dimethoxyphenyl)-2-methyl-3-nitrobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,4-dimethoxyphenyl)-2-methyl-3-nitrobenzamide, also known as DMNMAB, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. DMNMAB belongs to the family of nitrobenzamides, which are known for their diverse biological activities, including anti-inflammatory, antitumor, and antibacterial properties. In
Mécanisme D'action
The mechanism of action of N-(3,4-dimethoxyphenyl)-2-methyl-3-nitrobenzamide involves the inhibition of various signaling pathways that are involved in cancer cell growth and inflammation. This compound inhibits the activation of nuclear factor kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in cell survival, proliferation, and inflammation. This compound also inhibits the activation of mitogen-activated protein kinase (MAPK) signaling pathway, which is involved in cell proliferation and survival. In addition, this compound inhibits the activity of matrix metalloproteinases (MMPs), enzymes that are involved in the breakdown of extracellular matrix proteins and play a crucial role in cancer cell invasion and metastasis.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth, induction of apoptosis, and suppression of angiogenesis. This compound also has anti-inflammatory and antibacterial properties, making it a potential candidate for the treatment of inflammatory and infectious diseases. In addition, this compound has been shown to have low toxicity and high selectivity towards cancer cells, making it a promising anticancer agent.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using N-(3,4-dimethoxyphenyl)-2-methyl-3-nitrobenzamide in lab experiments include its high purity, low toxicity, and high selectivity towards cancer cells. This compound can be easily synthesized using a multistep synthetic route, and its structure can be modified to improve its biological activity. However, the limitations of using this compound in lab experiments include its limited solubility in water, which can affect its bioavailability, and its potential side effects, which need to be further investigated.
Orientations Futures
For N-(3,4-dimethoxyphenyl)-2-methyl-3-nitrobenzamide research include the optimization of its synthesis method to improve its yield and purity, the investigation of its potential side effects and toxicity, and the development of novel this compound derivatives with improved biological activity. In addition, further studies are needed to explore the potential therapeutic applications of this compound in various fields of medicine, including cancer, inflammation, and infectious diseases. The use of this compound in combination with other anticancer agents or immunotherapies should also be investigated to improve its efficacy and reduce potential side effects.
Méthodes De Synthèse
N-(3,4-dimethoxyphenyl)-2-methyl-3-nitrobenzamide can be synthesized using a multistep synthetic route that involves the reaction of 3,4-dimethoxyaniline with 2-methyl-3-nitrobenzoyl chloride in the presence of a base, such as triethylamine. The resulting product is then purified using column chromatography to obtain this compound in its pure form. The synthesis method has been optimized to yield high purity and high yield of this compound, making it suitable for further scientific research.
Applications De Recherche Scientifique
N-(3,4-dimethoxyphenyl)-2-methyl-3-nitrobenzamide has been extensively studied for its potential therapeutic applications in various fields of medicine, including cancer, inflammation, and infectious diseases. In cancer research, this compound has been shown to inhibit the growth of various cancer cells, including breast cancer, prostate cancer, and lung cancer. This compound exerts its anticancer activity by inducing apoptosis, inhibiting cell proliferation, and suppressing angiogenesis. In addition, this compound has been shown to have anti-inflammatory and antibacterial properties, making it a potential candidate for the treatment of inflammatory and infectious diseases.
Propriétés
IUPAC Name |
N-(3,4-dimethoxyphenyl)-2-methyl-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O5/c1-10-12(5-4-6-13(10)18(20)21)16(19)17-11-7-8-14(22-2)15(9-11)23-3/h4-9H,1-3H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZXZSKNVGVDDJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NC2=CC(=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[(4-chlorobenzyl)amino]-2-(2-chlorophenyl)-1,3-oxazole-4-carbonitrile](/img/structure/B5863107.png)

![3-(4-chlorophenyl)-4-[4-(dimethylamino)benzylidene]-5(4H)-isoxazolone](/img/structure/B5863131.png)
![1-(2-furoyl)-4-[4-(trifluoromethyl)benzyl]piperazine](/img/structure/B5863144.png)

![5,7-diethyl-2-(3-methylphenyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B5863154.png)

![N-[4-(dimethylamino)phenyl]-N'-(2-methylphenyl)thiourea](/img/structure/B5863169.png)
![1-(5-chloro-2-methylphenyl)-4-[(2-methoxyphenoxy)acetyl]piperazine](/img/structure/B5863183.png)

![N-(5-chloro-2-methoxyphenyl)-2-[4-(5-chloro-2-methylphenyl)-1-piperazinyl]acetamide](/img/structure/B5863189.png)
![3-methyl-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)butanamide](/img/structure/B5863202.png)
![N-[5-(2-furyl)-1,3,4-thiadiazol-2-yl]-N'-(2-methoxyphenyl)urea](/img/structure/B5863213.png)